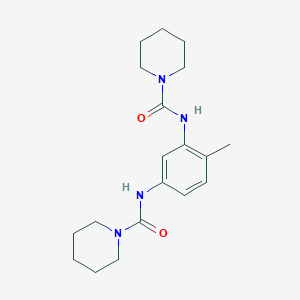

N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide)

CAS No.: 20575-74-0

Cat. No.: VC16048860

Molecular Formula: C19H28N4O2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20575-74-0 |

|---|---|

| Molecular Formula | C19H28N4O2 |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C19H28N4O2/c1-15-8-9-16(20-18(24)22-10-4-2-5-11-22)14-17(15)21-19(25)23-12-6-3-7-13-23/h8-9,14H,2-7,10-13H2,1H3,(H,20,24)(H,21,25) |

| Standard InChI Key | PPWYBOCLKAIBDX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)NC(=O)N3CCCCC3 |

Introduction

Structural and Molecular Characteristics

The compound’s molecular structure consists of a 4-methyl-substituted meta-phenylene diamine backbone, where each amine group is functionalized with a piperidinecarboxamide moiety. Piperidine, a six-membered saturated heterocycle, contributes to the molecule’s conformational flexibility and hydrogen-bonding capacity. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₈N₄O₂ |

| Molecular Weight | 344.46 g/mol |

| CAS Registry Number | 220575-74-0 |

| IUPAC Name | N-[4-methyl-3-(piperidine-1-carbonylamino)phenyl]piperidine-1-carboxamide |

The meta-substitution pattern on the aromatic ring influences steric and electronic interactions, potentially modulating solubility and reactivity. The amide linkages (-CONH-) provide sites for hydrogen bonding, which may enhance crystallinity or facilitate interactions with biological targets .

Comparative Analysis with Structural Analogs

To contextualize its properties, N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) can be compared to its pyrrolidine counterpart (CAS 60006-11-3):

| Property | Piperidine Derivative | Pyrrolidine Derivative |

|---|---|---|

| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |

| Molecular Weight | 344.46 g/mol | 316.40 g/mol |

| Flexibility | Higher | Lower |

| Hydrogen Bonding Capacity | Moderate | Moderate |

The larger piperidine ring may enhance solubility in nonpolar solvents compared to the pyrrolidine analog, though experimental data are needed to confirm this hypothesis .

Challenges and Future Research

The primary limitation in studying N,N'-(4-Methyl-1,3-phenylene)bis(1-piperidinecarboxamide) is the scarcity of peer-reviewed data. Key research priorities include:

-

Synthetic Optimization: Developing high-yield, scalable routes to enable material availability.

-

Physicochemical Profiling: Determining solubility, stability, and partition coefficients (logP) to guide application studies.

-

Biological Screening: Evaluating antimicrobial, anticancer, or enzyme-inhibitory activity in vitro.

-

Computational Modeling: Predicting binding affinities for biological targets or polymer interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume